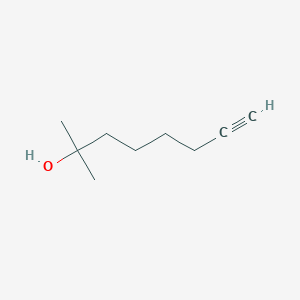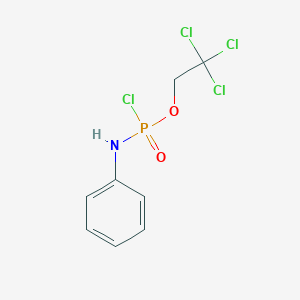
Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester, also known by its CAS number 63494-49-5, is an organic compound with the molecular formula C13H22O5. It is a derivative of propanedioic acid and is characterized by the presence of a 1,1-dimethyl-3-oxobutyl group and two ethyl ester groups. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester typically involves the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and acids
Scientific Research Applications
Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential therapeutic applications, including its role in drug development.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Propanedioic acid, diethyl ester
- Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, methyl ester
- Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, ethyl ester
Uniqueness
Propanedioic acid, (1,1-dimethyl-3-oxobutyl)-, diethyl ester is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the 1,1-dimethyl-3-oxobutyl group enhances its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
63494-49-5 |
|---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
diethyl 2-(2-methyl-4-oxopentan-2-yl)propanedioate |
InChI |
InChI=1S/C13H22O5/c1-6-17-11(15)10(12(16)18-7-2)13(4,5)8-9(3)14/h10H,6-8H2,1-5H3 |
InChI Key |
WHENBGJYERXCAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)C(C)(C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[Bis(dimethylamino)methylidene]octanamide](/img/structure/B14506544.png)
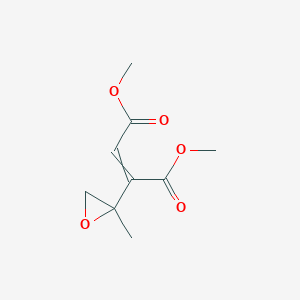
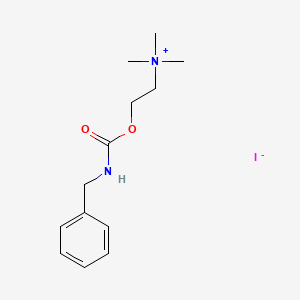

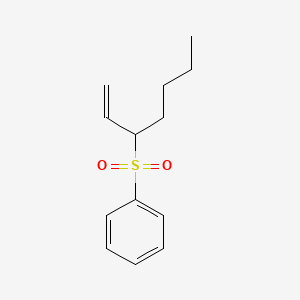


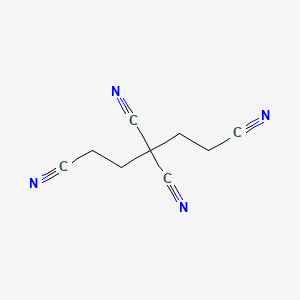
![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
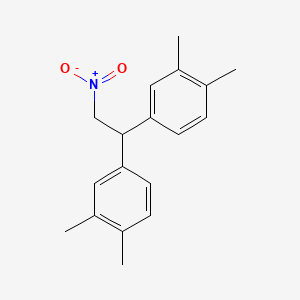
silane](/img/structure/B14506638.png)
